![molecular formula C5H2S5 B14322357 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione CAS No. 109538-80-9](/img/structure/B14322357.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione: is a heterocyclic compound containing sulfur atoms. It is known for its unique structure, which includes a fused ring system with sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione can be synthesized through the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction is a key step in constructing the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione structure . The process involves homo- or hetero-coupling procedures and O-deprotection to complete the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step synthesis. Starting from this compound, the compound is prepared by a four-step sequence: lithiation with lithium diisopropylamide, addition of selenium, treatment with zinc chloride in the presence of tetrabutylammonium bromide, and alkylation with 1,2-dibromoethane .
化学反应分析
Types of Reactions: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione undergoes various chemical reactions, including:
Cycloaddition: The compound can participate in cycloaddition reactions with alkenes to form complex structures.
Coupling Reactions: It can undergo homo- or hetero-coupling reactions to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Cycloaddition: Alkenes are commonly used as reagents in cycloaddition reactions.
Coupling Reactions: Triethyl phosphite is often used in coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed:
Cycloaddition Products: Complex fused ring systems.
Coupling Products: New tetrathiafulvalenes, which are precursors of conducting salts.
Oxidation and Reduction Products: Different oxidation states of the compound.
科学研究应用
1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic electronic materials due to its unique electronic properties.
Materials Science: It is studied for its potential use in creating new materials with specific properties.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of conducting salts and other industrial applications.
作用机制
The mechanism of action of 1,3-dithiolo[4,5-b][1,4]dithiin-2-thione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in organic electronics and materials science . The sulfur atoms in the compound play a crucial role in its reactivity and interaction with other molecules .
相似化合物的比较
5,6-Dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-one: A similar compound with an oxygen atom instead of a sulfur atom.
5-(2-Pyridyl)-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A pyridyl-substituted derivative of the compound.
5,6-Diphenyl-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A diphenyl-substituted derivative.
Uniqueness: 1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione is unique due to its specific electronic properties and reactivity, which make it suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions and form complex structures further enhances its versatility .
属性
CAS 编号 |
109538-80-9 |
|---|---|
分子式 |
C5H2S5 |
分子量 |
222.4 g/mol |
IUPAC 名称 |
[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C5H2S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H |
InChI 键 |
WQONZXWCDCVDBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C(S1)SC(=S)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



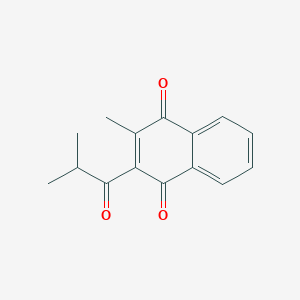
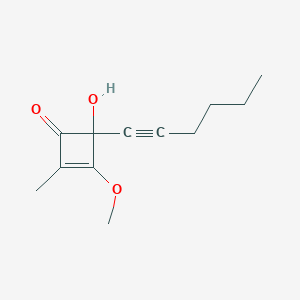
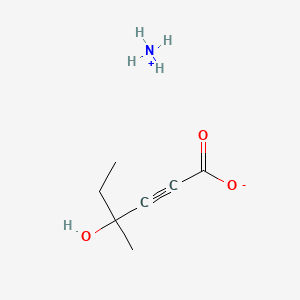
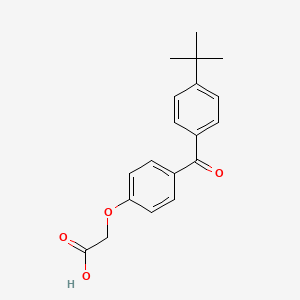
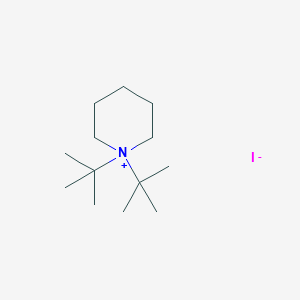
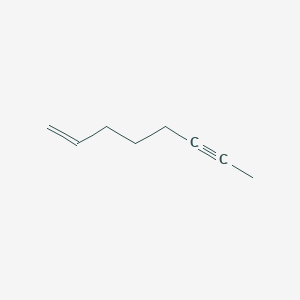
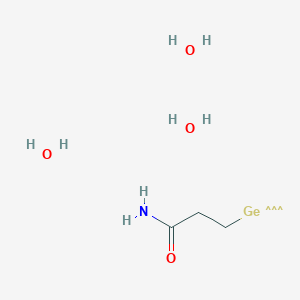
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
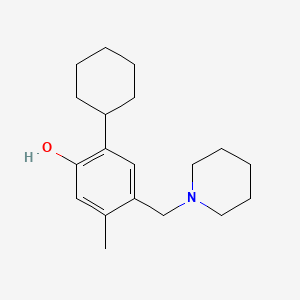

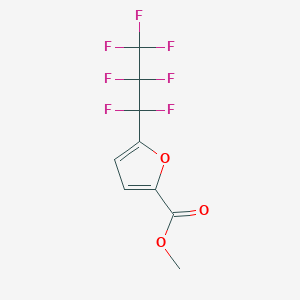
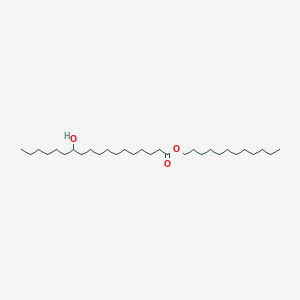
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
